

Application Note: Structural Elucidation of Himgaline Using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: *Himgaline*

Cat. No.: *B14118741*

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Introduction

Himgaline is a complex, polycyclic piperidine alkaloid first isolated from the bark of the Australian rainforest tree *Galbulimima belgraveana*.^[1] As a member of the diverse family of *Galbulimima* alkaloids, which exhibit significant neurological activity, the precise determination of **Himgaline**'s structure is critical for understanding its biological function and for guiding synthetic efforts in drug discovery. This application note provides a detailed protocol for the structural elucidation of **Himgaline** using a combination of modern high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

The workflow detailed herein follows a systematic approach, beginning with the determination of the molecular formula and proceeding through the assembly of the carbon skeleton and final assignment of stereochemistry. This guide is intended to serve as a practical resource for researchers engaged in the isolation and characterization of novel, complex natural products.

Mass Spectrometry Analysis

High-resolution mass spectrometry is the first step in the structural elucidation process, providing the accurate mass of the molecular ion, from which the molecular formula can be determined.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Dissolve approximately 0.1 mg of purified **Himgaline** in 1 mL of a suitable solvent such as methanol or acetonitrile. The sample should be soluble to ensure efficient ionization.[\[1\]](#)
- Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Data Acquisition: Acquire the mass spectrum in positive ion mode, as the piperidine nitrogen is readily protonated. Scan a mass range of m/z 100-1000.
- Data Analysis:
 - Identify the protonated molecular ion peak, $[\text{M}+\text{H}]^+$.
 - Use the instrument's software to calculate the elemental composition based on the accurate mass measurement (typically with a mass error < 5 ppm).[\[2\]](#)
 - Induce in-source fragmentation or perform tandem MS (MS/MS) experiments to observe characteristic fragmentation patterns that can provide initial structural clues.

Data Presentation: Representative Mass Spectrometry Data

Disclaimer: The following data is representative and calculated based on the known structure of **Himgaline**, as the original complete dataset is not readily available.

Ion	Calculated m/z	Observed m/z (Example)	Molecular Formula
[M+H] ⁺	316.2584	316.2581	C ₂₀ H ₃₄ NO ₂ ⁺
[M+H-H ₂ O] ⁺	298.2478	298.2475	C ₂₀ H ₃₂ NO ⁺
[M+H-C ₅ H ₁₀ N] ⁺ (retro-Diels-Alder fragment)	231.1743	231.1740	C ₁₅ H ₂₃ O ₂ ⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

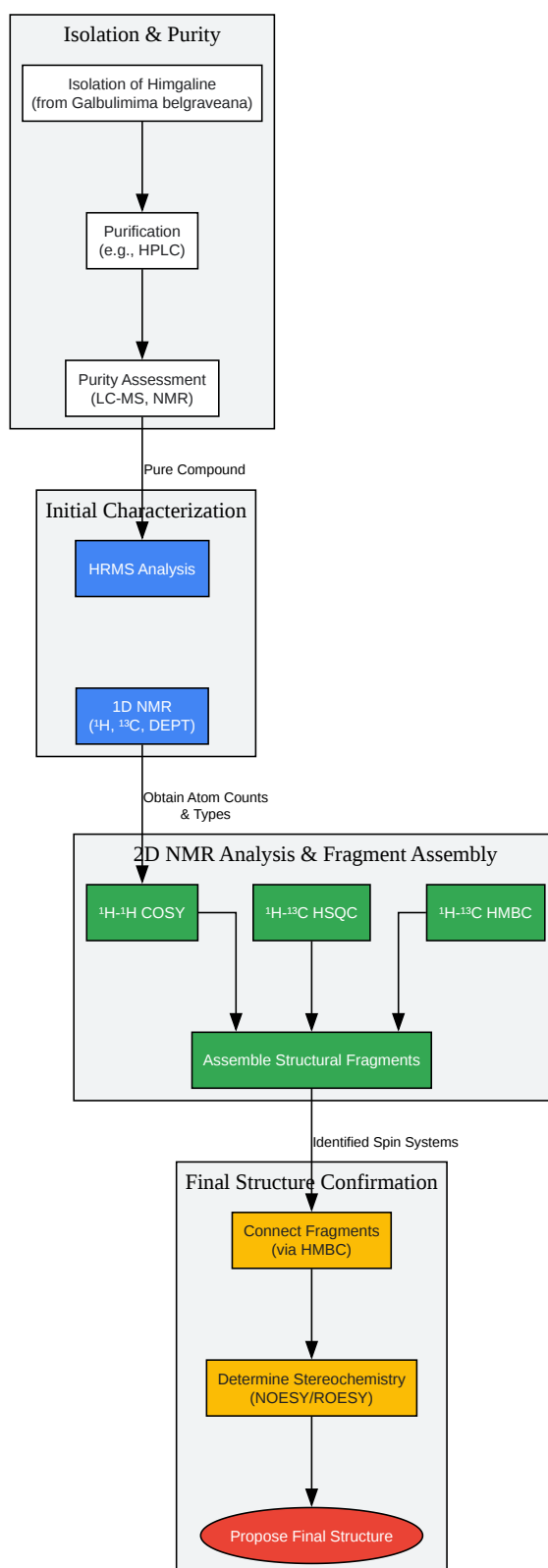
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. A suite of 1D and 2D NMR experiments is required to assemble the complex structure of **Himgaline**.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **Himgaline** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.
- Instrumentation: Use a high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[\[3\]](#)
- 1D NMR Acquisition:
 - ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, signal integrations, and coupling patterns (multiplicities).
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
 - DEPT-135 (Distortionless Enhancement by Polarization Transfer): Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
- 2D NMR Acquisition:

- COSY (Correlation Spectroscopy): Acquire a ^1H - ^1H COSY spectrum to identify protons that are coupled to each other, typically through two or three bonds. This helps establish spin systems.
- HSQC (Heteronuclear Single Quantum Coherence): Acquire a ^1H - ^{13}C HSQC spectrum to correlate protons directly to the carbons they are attached to.
- HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ^1H - ^{13}C HMBC spectrum to identify longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the spin systems and identifying quaternary carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

Workflow for Himgaline Structural Elucidation



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